N-Methylarachidonamide

説明

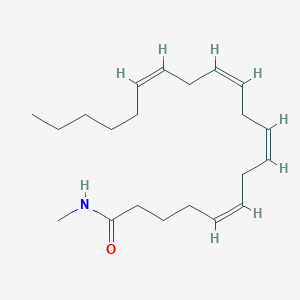

Structure

3D Structure

特性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAWYBRCXMQDBL-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling N-Methylarachidonamide: A Technical Guide to its Discovery, Isolation, and Biological Significance

A comprehensive overview for researchers, scientists, and drug development professionals on the discovery, isolation, and signaling pathways of N-acyl amides, with a focus on the anandamide (B1667382) model due to the limited specific data on N-Methylarachidonamide.

While this compound is a structurally intriguing endocannabinoid-like molecule, its discovery and isolation are not as extensively documented in scientific literature as its close analogue, anandamide (N-arachidonoylethanolamine). This guide will provide an in-depth exploration of the methodologies used for the discovery and characterization of this class of lipid mediators. Given the scarcity of specific data for this compound, this document will leverage the well-established research on anandamide as a primary exemplar for experimental protocols and biological context.

Quantitative Data Summary

The following tables summarize key quantitative data for anandamide, which is considered a benchmark for understanding the potential properties of this compound.

Table 1: Receptor Binding Affinities of Anandamide (AEA)

| Receptor | Species | Ki (nM) | Reference |

| CB1 | Human | 239.2 | [1] |

| CB1 | Rat | 87.7 | [1] |

| CB2 | Human | 439.5 | [1] |

| TRPV1 | Rat | >10,000 | [2] |

Table 2: Anandamide Levels in Biological Tissues

| Tissue | Species | Concentration | Method |

| Brain | Rat | ~5-15 pmol/g | LC-MS |

| Plasma | Human | ~1-5 nM | LC-MS/MS |

| Cerebrospinal Fluid | Human | 0.101-0.154 ng/mL (LOD) | UHPLC-MS/MS[3] |

Experimental Protocols

The isolation and characterization of N-acyl amides from biological tissues is a multi-step process requiring careful handling to prevent degradation. The following protocols provide a general framework.

Tissue Homogenization and Lipid Extraction (Folch Method)

This method is a widely used protocol for the total lipid extraction from biological samples.[2][4][5]

Materials:

-

Tissue sample (e.g., brain tissue)

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Weigh the frozen tissue sample and place it in a glass homogenizer.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue at a ratio of 20 mL of solvent per gram of tissue.[4][6]

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Transfer the homogenate to a glass centrifuge tube.

-

Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[4][6]

-

Centrifuge the homogenate at 2000 rpm for 10 minutes to pellet the solid debris.[4]

-

Carefully collect the supernatant (the liquid extract).

-

To the supernatant, add 0.2 volumes of 0.9% NaCl solution.[4]

-

Vortex the mixture for 2 minutes and centrifuge at 2000 rpm for 10 minutes to separate the phases.[6]

-

Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.

-

Carefully remove the upper aqueous phase.

-

The lower chloroform phase, containing the total lipid extract, is collected.

-

Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.

-

Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform or methanol) for storage at -80°C.

Solid-Phase Extraction (SPE) for N-Acyl Amide Enrichment

SPE is employed to separate N-acyl amides from other lipid classes in the crude extract.

Materials:

-

Crude lipid extract

-

Silica-based SPE cartridge

-

Ethyl acetate (B1210297)

-

Methanol

-

SPE manifold

Procedure:

-

Condition the silica (B1680970) SPE cartridge by washing it sequentially with methanol, and then hexane.

-

Dissolve the crude lipid extract in a small volume of hexane.

-

Load the dissolved extract onto the conditioned SPE cartridge.

-

Wash the cartridge with hexane to elute non-polar lipids like cholesterol esters and triglycerides.

-

Elute the N-acyl amide fraction using a mixture of hexane and ethyl acetate (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

-

Collect the eluate containing the enriched N-acyl amides.

-

Evaporate the solvent to dryness.

High-Performance Liquid Chromatography (HPLC) for Purification

HPLC is used for the final purification of the N-acyl amide of interest.

Materials:

-

Enriched N-acyl amide fraction from SPE

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Water (HPLC grade)

-

Formic acid

Procedure:

-

Reconstitute the dried N-acyl amide fraction in a small volume of the initial mobile phase.

-

Inject the sample onto the C18 column.

-

Elute the compounds using a gradient of acetonitrile in water, both containing 0.1% formic acid. A typical gradient might be from 40% to 100% acetonitrile over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm) for the amide bond.

-

Collect the fraction corresponding to the peak of interest.

-

Evaporate the solvent to obtain the purified N-acyl amide.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS is the gold standard for the definitive identification and quantification of N-acyl amides.

Instrumentation:

-

A high-performance liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).

Procedure:

-

The purified fraction or the enriched SPE fraction is injected into the LC-MS system.

-

Separation is typically achieved on a C18 column with a gradient of acetonitrile and water containing formic acid.

-

The mass spectrometer is operated in positive ion mode.

-

For identification, the precursor ion corresponding to the protonated molecule [M+H]⁺ of the target N-acyl amide is selected.

-

Fragmentation of the precursor ion (MS/MS) will produce characteristic product ions that confirm the structure.

-

For quantification, a multiple reaction monitoring (MRM) method is developed using specific precursor-product ion transitions for the target analyte and a suitable internal standard.

Signaling Pathways and Experimental Workflows

The biological effects of endocannabinoid-like molecules are mediated through complex signaling pathways. The following diagrams illustrate these pathways, primarily based on the well-studied actions of anandamide.

Biosynthesis of Anandamide

This diagram illustrates the primary enzymatic pathway for the synthesis of anandamide from its precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE).

References

- 1. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid extraction by folch method | PPTX [slideshare.net]

- 3. biorxiv.org [biorxiv.org]

- 4. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 5. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 6. youtube.com [youtube.com]

An In-Depth Technical Guide to the Biosynthesis of N-Arachidonoyl Amino Acids in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids implicated in a diverse array of physiological processes within the central nervous system, including pain perception, inflammation, and energy homeostasis. Among these, N-arachidonoyl amino acids, which feature a 20-carbon polyunsaturated arachidonyl group, are of significant interest due to their structural relationship with the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA) and their distinct pharmacological profiles. This technical guide provides a comprehensive overview of the core biosynthetic pathways of N-arachidonoyl amino acids in the brain, with a primary focus on the most studied member of this family, N-arachidonoyl glycine (B1666218) (NAGly). Information on the biosynthesis of other relevant NAAAs, such as N-arachidonoyl-L-serine (NASer) and N-arachidonoyl-L-alanine (NAAla), is also included.

This document details the enzymatic pathways responsible for their formation, presents quantitative data on their endogenous levels in brain tissue, outlines key experimental protocols for their study, and provides visualizations of the key pathways and workflows.

Core Biosynthesis Pathways of N-Arachidonoyl Amino Acids

The biosynthesis of N-arachidonoyl amino acids in the brain is understood to occur through two primary routes: a direct conjugation pathway and a pathway involving the oxidative metabolism of anandamide.

Direct Conjugation Pathway

This pathway involves the direct enzymatic ligation of arachidonic acid (or its activated form, arachidonoyl-CoA) with an amino acid. Several enzymes have been implicated in this process.

-

Glycine N-acyltransferase-like 3 (GLYATL3): This enzyme is a member of the glycine N-acyltransferase family and is believed to catalyze the conjugation of long-chain fatty acyl-CoAs with glycine to form N-acylglycines.[1]

-

Cytochrome c: In the presence of hydrogen peroxide, mitochondrial cytochrome c has been shown to catalyze the formation of NAGly, NASer, and NAAla from arachidonoyl-CoA and the respective amino acids in vitro.[2] This suggests a potential role for mitochondrial activity and oxidative stress in the synthesis of these lipids.

-

Fatty Acid Amide Hydrolase (FAAH): While primarily known for its role in the degradation of anandamide and other fatty acid amides, FAAH has also been proposed to catalyze the reverse reaction—the condensation of a fatty acid and an amine—under certain conditions.[3] Inhibition of FAAH in vivo leads to a decrease in brain NAGly levels, suggesting a complex role for this enzyme in the biosynthesis of N-acyl amino acids, possibly by providing the arachidonic acid substrate from anandamide hydrolysis.[2]

Anandamide Oxidation Pathway

This pathway involves the enzymatic conversion of the endocannabinoid anandamide (AEA) to N-arachidonoyl glycine. This process occurs in a two-step oxidative reaction.

-

Alcohol Dehydrogenase (ADH): In the first step, the ethanolamine (B43304) headgroup of anandamide is oxidized by an alcohol dehydrogenase to form an intermediate aldehyde, N-arachidonoyl glycinaldehyde.

-

Aldehyde Dehydrogenase (ALDH): Subsequently, an aldehyde dehydrogenase further oxidizes N-arachidonoyl glycinaldehyde to the corresponding carboxylic acid, N-arachidonoyl glycine.[2]

The existence of these dual pathways suggests a complex regulatory network for the production of N-arachidonoyl amino acids, linking their synthesis to both fatty acid and endocannabinoid metabolism.

Quantitative Data

The following table summarizes the reported concentrations of various N-arachidonoyl amino acids in mouse brain tissue. These values were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Analyte | Brain Region | Concentration (pmol/g tissue) | Method | Reference |

| N-arachidonoyl glycine (NAGly) | Whole Brain | 6.21 ± 0.06 | LC-MS/MS | [4] |

| N-arachidonoyl alanine (B10760859) (NAAla) | Whole Brain | 1.26 ± 0.02 | LC-MS/MS | [4] |

| N-arachidonoyl serine (NASer) | Whole Brain | 5.24 ± 0.19 | LC-MS/MS | [4] |

| N-arachidonoyl GABA (NAGABA) | Whole Brain | 22.05 ± 0.81 | LC-MS/MS | [4] |

Note: The concentrations are presented as mean ± standard deviation.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of N-arachidonoyl amino acids.

In Vitro N-Arachidonoyl Amino Acid Synthesis Assay Using Brain Homogenate

This protocol describes a general procedure to measure the synthesis of N-arachidonoyl amino acids from their precursors in a brain tissue preparation.

a. Materials:

-

Brain tissue (e.g., whole mouse brain)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Substrates: Arachidonoyl-CoA, Glycine (or other amino acids)

-

Cofactors (if required, e.g., hydrogen peroxide for cytochrome c-mediated synthesis)

-

Reaction termination solvent (e.g., ice-cold acetonitrile (B52724) or chloroform/methanol (B129727) mixture)

-

Internal standards for LC-MS/MS analysis (e.g., deuterated N-arachidonoyl glycine)

-

LC-MS/MS system

b. Protocol:

-

Tissue Homogenization: Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer using a Dounce or Potter-Elvehjem homogenizer.

-

Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., Bradford or BCA assay).

-

Reaction Setup: In a microcentrifuge tube, combine the brain homogenate (e.g., 100 µg of protein), arachidonoyl-CoA (e.g., 10 µM final concentration), and the desired amino acid (e.g., 1 mM final concentration) in an appropriate reaction buffer. Include any necessary cofactors.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a volume of ice-cold termination solvent containing the internal standard. Vortex vigorously and centrifuge to pellet the protein.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Quantify the newly synthesized N-arachidonoyl amino acid using a validated LC-MS/MS method.

Quantification of N-Arachidonoyl Amino Acids by LC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of N-arachidonoyl amino acids in biological samples.

a. Sample Preparation:

-

Lipid Extraction: Perform a lipid extraction from the brain homogenate or other biological matrix using a suitable solvent system, such as a modified Bligh-Dyer extraction (chloroform:methanol:water).

-

Solid-Phase Extraction (SPE): For sample cleanup and enrichment, pass the lipid extract through a C18 SPE cartridge. Wash the cartridge with a polar solvent to remove interferences and then elute the N-arachidonoyl amino acids with a nonpolar solvent like methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Parameters:

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for each N-arachidonoyl amino acid and its corresponding deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.

Visualizations

Biosynthetic Pathways of N-Arachidonoyl Glycine (NAGly)

References

- 1. Alcohol dehydrogenase-catalyzed in vitro oxidation of anandamide to N-arachidonoyl glycine, a lipid mediator: Synthesis of N-acyl glycinals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the kinetics and distribution of N-arachidonylethanolamine (anandamide) hydrolysis by rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Endogenous N-Methylarachidonamide in Mammalian Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylethanolamines (NAEs) are a class of lipid signaling molecules that play crucial roles in various physiological processes. Among these, N-arachidonoylethanolamine (anandamide) is the most extensively studied endogenous cannabinoid. Its methylated derivative, N-Methylarachidonamide (NMA), is a structurally similar compound with potential biological activity. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence, biosynthesis, and signaling pathways of NMA in mammalian tissues. While direct evidence for the endogenous occurrence of NMA remains to be definitively established, this document summarizes the available data on related compounds and outlines the experimental methodologies required for its investigation. This guide is intended to serve as a valuable resource for researchers in the fields of endocannabinoid biology, pharmacology, and drug development.

Introduction

The endocannabinoid system (ECS) is a complex and widespread signaling system that modulates a vast array of physiological functions, including pain, mood, appetite, and memory. The primary endogenous ligands of the cannabinoid receptors (CB1 and CB2) are the N-acylethanolamines (NAEs), most notably N-arachidonoylethanolamine (anandamide or AEA), and the monoacylglycerols, such as 2-arachidonoylglycerol (B1664049) (2-AG).

This compound (NMA) is the N-methylated analog of anandamide (B1667382). Its structural similarity to anandamide suggests that it may also possess biological activity within the ECS or other signaling pathways. However, the endogenous presence of NMA in mammalian tissues has not been conclusively demonstrated. This guide will delve into the existing, albeit limited, information on NMA, drawing parallels with the well-characterized biochemistry of anandamide, and provide detailed protocols for its potential identification and quantification.

Quantitative Data on Endogenous N-Acylethanolamines

To date, there are no published studies that definitively quantify the endogenous levels of this compound in mammalian tissues. However, the levels of its precursor, anandamide, have been measured in various tissues, providing a potential baseline for estimating the possible concentrations of NMA.

| Compound | Tissue | Species | Concentration | Reference |

| N-Arachidonoylethanolamine (Anandamide) | Brain | Rat (neonatal) | 32.5 ± 6.5 pmol/g | [1] |

| Brain | Rat (adult) | 11 ± 7 pmol/g | [2] | |

| 2-Arachidonoylglycerol (2-AG) | Brain | Rat (neonatal) | 1.17 ± 0.22 nmol/g | [1] |

Table 1: Endogenous Levels of Anandamide and 2-AG in Rat Brain.

Biosynthesis of N-Acylethanolamines

The biosynthesis of NAEs, including anandamide, is a multi-step enzymatic process that begins with the formation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (B1630911) (PE) and a phospholipid. NAPE is then hydrolyzed to yield the corresponding NAE.[3][4]

Anandamide Biosynthesis

Several enzymatic pathways have been identified for the synthesis of anandamide from NAPE:

-

NAPE-specific Phospholipase D (NAPE-PLD): This is considered a major pathway for anandamide formation.[3]

-

Phospholipase C (PLC) and Protein Tyrosine Phosphatase (PTPN22): This pathway involves the formation of phosphoanandamide, which is subsequently dephosphorylated.

-

α,β-hydrolase 4 (ABHD4) and Glycerophosphodiesterase (GDE1): This pathway proceeds through the formation of lyso-NAPE.

Hypothetical Biosynthesis of this compound

The biosynthetic pathway for NMA has not been elucidated. A plausible hypothesis is the direct N-methylation of anandamide. This would require an N-methyltransferase capable of using anandamide as a substrate. While enzymes like phosphatidylethanolamine N-methyltransferase (PEMT) exist and are involved in phospholipid metabolism, there is currently no evidence to suggest they can methylate N-acylethanolamines.[5][6][7] Further research is needed to identify a potential "anandamide N-methyltransferase."

Signaling Pathways

Anandamide Signaling

Anandamide is a partial agonist at the cannabinoid CB1 and CB2 receptors. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the immune system. Activation of these G-protein coupled receptors (GPCRs) leads to a variety of downstream signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[8][9]

One meta-analysis reported the binding affinity (Ki) of anandamide for the human CB1 receptor to be 239.2 nM and for the rat CB1 receptor to be 87.7 nM.[10][11]

Potential this compound Signaling

The signaling properties of NMA are largely uncharacterized. A study on a synthetic, chiral dimethylated analog of anandamide, (13S, 1'R)-dimethylanandamide (AMG315), demonstrated a high affinity for the CB1 receptor with a Ki of 7.8 ± 1.4 nM and potent CB1 agonism.[12] Another study suggested that methylation at the 1'- and 2'-positions of the ethanolamine (B43304) moiety of anandamide can enhance metabolic stability and, in some cases, increase receptor affinity.[13] These findings suggest that NMA may also interact with cannabinoid receptors, potentially with different affinity and efficacy compared to anandamide. Further pharmacological studies are required to determine the specific receptor binding profile and functional activity of NMA.

Experimental Protocols

The detection and quantification of NMA in biological tissues require sensitive and specific analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are based on established methods for N-acylethanolamine analysis and can be adapted for NMA.[14][15][16]

Lipid Extraction from Brain Tissue

This protocol describes a standard method for the extraction of lipids, including NAEs, from brain tissue.

Materials:

-

Frozen brain tissue

-

Homogenizer

-

Chloroform

-

Methanol

-

Deionized water

-

Internal standards (e.g., deuterated NMA, if available, or a structurally similar deuterated NAE)

-

Centrifuge

Procedure:

-

Weigh the frozen brain tissue (~50-100 mg).

-

Add the tissue to a glass homogenizer tube.

-

Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Add an appropriate amount of internal standard.

-

Homogenize the tissue on ice until a uniform suspension is obtained.

-

Add 0.5 mL of deionized water to the homogenate and vortex thoroughly.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

LC-MS/MS Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over several minutes.

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for NMA and the internal standard need to be determined by infusing a pure standard of NMA.

Quantification:

-

A calibration curve is generated using a series of known concentrations of a synthetic NMA standard.

-

The concentration of NMA in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The endogenous presence of this compound in mammalian tissues remains an open and intriguing question. While its structural similarity to anandamide suggests a potential role in the endocannabinoid system, direct evidence is currently lacking. Future research should focus on:

-

Developing and validating sensitive analytical methods specifically for the detection and quantification of NMA in various biological matrices.

-

Searching for a specific N-methyltransferase capable of converting anandamide to NMA.

-

Synthesizing NMA to be used as a standard for analytical and pharmacological studies.

-

Characterizing the pharmacological profile of NMA at cannabinoid and other relevant receptors to understand its potential biological functions.

This technical guide provides a framework for researchers to begin exploring the biology of this compound. The elucidation of its endogenous presence and physiological role could open new avenues for understanding the complexity of lipid signaling and may lead to the development of novel therapeutic agents.

References

- 1. Exogenous Anandamide Protects Rat Brain against Acute Neuronal Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic pathways of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic formation of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases [aginganddisease.org]

- 7. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 8. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 11. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. lipidmaps.org [lipidmaps.org]

- 16. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

A Comparative Analysis of N-Methylarachidonamide and Anandamide Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (B1667382) (N-arachidonoylethanolamine, AEA) is a pioneering endocannabinoid, a member of the N-acylethanolamines (NAEs) family of lipid signaling molecules.[1] Its discovery launched a new era in understanding the complex roles of endogenous ligands in modulating physiological processes, including pain, mood, and memory.[1] Anandamide exerts its effects primarily through the cannabinoid receptors CB1 and CB2, and is also an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2] A key feature of anandamide's biological activity is its short half-life, as it is rapidly degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][3]

This guide focuses on a structurally similar analog, N-Methylarachidonamide (MetAEA), where a methyl group is substituted on the nitrogen atom of the ethanolamine (B43304) head group. This seemingly minor modification dramatically alters the molecule's pharmacological profile, particularly its metabolic stability and receptor interactions. This document provides a detailed comparison of the binding affinities of anandamide and this compound, outlines the experimental protocols used to determine these affinities, and visualizes the relevant biological pathways.

Data Presentation: Comparative Binding and Activity

The binding affinity and functional activity of ligands are quantified using several metrics. The inhibition constant (Kᵢ) represents the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay, with lower values indicating higher affinity. The half-maximal effective concentration (EC₅₀) indicates the concentration of a drug that gives half of the maximal response in a functional assay.

Table 1: Cannabinoid Receptor (CB1 & CB2) Binding Affinity

| Compound | Receptor | Kᵢ (nM) | Species | Notes |

| Anandamide (AEA) | CB1 | 87.7 - 239.2 | Rat, Human | Partial agonist.[4][5] |

| CB2 | 371 - 439.5 | Rat, Human | Lower affinity compared to CB1.[4][6][7] | |

| This compound (MetAEA) | CB1 | Data not available | - | - |

| CB2 | Data not available | - | - |

Table 2: TRPV1 Channel Activity

| Compound | Parameter | Value (nM) | Species | Notes |

| Anandamide (AEA) | EC₅₀ | ~261 | Human | Acts as an endogenous agonist.[8] Potency can be higher in native tissues compared to expression systems.[9] |

| This compound (MetAEA) | EC₅₀ | Data not available | - | Expected to have activity, but specific quantitative data is lacking. |

Table 3: Interaction with Fatty Acid Amide Hydrolase (FAAH)

| Compound | Interaction Type | Observation |

| Anandamide (AEA) | Substrate | Rapidly hydrolyzed into arachidonic acid and ethanolamine.[3][10] |

| This compound (MetAEA) | Poor Substrate / Inhibitor | N-methylation provides significant resistance to hydrolysis by FAAH, thus increasing metabolic stability. |

Experimental Protocols

The determination of binding affinities for cannabinoid ligands primarily relies on competitive radioligand binding assays.

Protocol: Radioligand Displacement Assay for CB1/CB2 Receptors

This protocol provides a generalized workflow for determining the binding affinity of a test compound (e.g., Anandamide) by measuring its ability to displace a known high-affinity radioligand from the receptor.

-

Membrane Preparation:

-

Culture cells stably expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the prepared cell membranes (containing the receptors).

-

Add a fixed concentration of a high-affinity radioligand, such as [³H]CP-55,940.

-

Add increasing concentrations of the unlabeled competitor ligand (the "cold" ligand, e.g., Anandamide or this compound).

-

To determine non-specific binding, add a saturating concentration of a potent unlabeled ligand (e.g., WIN 55,212-2) to a separate set of wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the competitor ligand. This will generate a sigmoidal dose-response curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Canonical Gi/o-coupled signaling pathway for CB1 and CB2 receptors.

Caption: Enzymatic degradation of Anandamide by FAAH and resistance of this compound.

Experimental Workflow

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

The primary distinction between this compound and its parent compound, anandamide, lies in metabolic stability. The addition of a single methyl group to the amide nitrogen renders this compound highly resistant to degradation by FAAH. This modification is expected to significantly prolong its half-life and bioavailability in vivo, potentially leading to more sustained and potent effects at its target receptors compared to anandamide.

While both compounds are known to interact with cannabinoid (CB1, CB2) and TRPV1 receptors, there is a notable gap in the publicly available literature regarding the precise binding affinities (Kᵢ values) and functional potencies (EC₅₀ values) of this compound. Anandamide acts as a partial agonist at CB1 and CB2 receptors, with a preference for CB1, and is a functional agonist at TRPV1 channels.[4][6][8] Further quantitative studies are essential to fully elucidate the receptor interaction profile of this compound and to understand how its increased metabolic stability translates to its overall pharmacological activity. This knowledge is critical for the rational design of novel therapeutics targeting the endocannabinoid system.

References

- 1. Anandamide - Wikipedia [en.wikipedia.org]

- 2. anandamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Me-2-arachidonoyl Glycerols: The First Potent Endocannabinoid Glyceride Templates with Stability to COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence that 2-arachidonoylglycerol but not N-palmitoylethanolamine or anandamide is the physiological ligand for the cannabinoid CB2 receptor. Comparison of the agonistic activities of various cannabinoid receptor ligands in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]

- 9. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylarachidonamide: An In-Depth Technical Guide to its Interaction with Cannabinoid Receptors CB1 and CB2

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between N-Methylarachidonamide (NMA) and the cannabinoid receptors CB1 and CB2. NMA is a methylated analog of the endogenous cannabinoid, anandamide (B1667382) (N-arachidonoylethanolamide). This document details the established signaling pathways of CB1 and CB2 receptors, provides in-depth experimental protocols for characterizing ligand interactions, and presents the pharmacological data of closely related compounds to infer the potential activity of NMA. Due to a scarcity of specific binding and functional data for this compound in peer-reviewed literature, this guide utilizes data from its parent compound, anandamide, and other N-alkyl arachidonamides to provide a predictive framework for its pharmacological profile. The included methodologies and diagrams serve as a robust resource for researchers aiming to investigate NMA or similar novel cannabinoid ligands.

Quantitative Data on this compound and Related Compounds

Direct quantitative binding and functional data for this compound at CB1 and CB2 receptors are not extensively reported in the available scientific literature. However, structure-activity relationship (SAR) studies on anandamide and its N-alkyl analogs provide a basis for predicting its potential receptor interactions. N-alkylation can influence both metabolic stability and receptor affinity. For context, the following tables summarize the well-characterized data for the parent endocannabinoid, anandamide, and a closely related analog, N-propyl-arachidonamide.

Binding Affinity (Kᵢ) Data

Binding affinity (Kᵢ) represents the concentration of a ligand that will bind to half of the available receptors at equilibrium in the absence of a competing ligand. It is a measure of the strength of the interaction between a ligand and its receptor.

| Compound | Receptor | Kᵢ (nM) | Radioligand | Source of Receptor | Citation |

| Anandamide | CB1 | 22 - 89 | [³H]CP55,940 | Rat Brain Membranes | [1] |

| N-Propyl-arachidonamide | CB1 | 7.3 | [³H]CP55,940 | Rat Brain Membranes | [1] |

| Anandamide | CB2 | 371 | [³H]WIN55,212-2 | CHO-CB2 Cells | N/A |

Note: Data for this compound is not specified in the search results. The data for N-Propyl-arachidonamide suggests that small N-alkyl substitutions may maintain or increase affinity at the CB1 receptor compared to anandamide.

Functional Activity (EC₅₀/IC₅₀) Data

Functional activity assays measure the biological effect of a ligand upon binding to its receptor. EC₅₀ (half-maximal effective concentration) measures the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC₅₀ (half-maximal inhibitory concentration) measures the concentration of an antagonist that inhibits a specific biological function by 50%.

| Compound | Receptor | Assay Type | EC₅₀/IC₅₀ (nM) | Efficacy | Citation |

| Anandamide | CB1 | Adenylyl Cyclase Inhibition | ~50-700 | Partial Agonist | [2] |

| Anandamide | CB2 | Adenylyl Cyclase Inhibition | ~20 | Intermediate Efficacy Agonist | [3] |

| N-Propyl-arachidonamide | CB1 | Adenylyl Cyclase Inhibition | ~10-100 | Agonist | [2] |

Note: Functional data for this compound is not specified in the search results. The potency of N-alkylated analogs can be greater than that of anandamide.[2]

Cannabinoid Receptor Signaling Pathways

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ/Gₒ.[4] Activation by an agonist like this compound is expected to trigger a cascade of intracellular events.

CB1 Receptor Signaling

CB1 receptors are predominantly expressed in the central nervous system.[5] Their activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels, specifically inhibiting N-, P/Q-type calcium channels and activating inwardly rectifying potassium channels.[5] These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.

Caption: Canonical Gᵢ/Gₒ-coupled signaling pathway for the CB1 receptor.

CB2 Receptor Signaling

CB2 receptors are primarily found in the immune system and hematopoietic cells.[6] Similar to CB1, their activation inhibits adenylyl cyclase.[4] CB2 receptor signaling also involves the activation of the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, migration, and cytokine production.[4]

Caption: Key signaling pathways activated by the CB2 receptor.

Detailed Experimental Protocols

The following protocols are standard methodologies used to characterize the binding and functional activity of ligands at CB1 and CB2 receptors.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound (e.g., NMA) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow Diagram:

Caption: Experimental workflow for a radioligand displacement binding assay.

Methodology:

-

Membrane Preparation:

-

Utilize cryopreserved cell membranes from a stable cell line (e.g., CHO-K1 or HEK-293) recombinantly expressing the human CB1 or CB2 receptor.[7]

-

Thaw membranes on ice and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4).

-

Determine protein concentration using a standard assay (e.g., BCA).[8]

-

-

Assay Setup:

-

Perform the assay in a 96-well plate with a final volume of 200-250 µL.[8]

-

Total Binding Wells: Add assay buffer, a fixed concentration of a high-affinity radioligand (e.g., [³H]-CP55,940 at ~1 nM), and the membrane suspension (5-20 µg protein).[7]

-

Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, membrane suspension, and a high concentration (e.g., 10 µM) of a known unlabeled cannabinoid agonist (e.g., CP55,940) to saturate the receptors.[7]

-

Competition Wells: Add assay buffer, radioligand, membrane suspension, and serial dilutions of the test compound (this compound).

-

-

Incubation and Filtration:

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[7][8]

-

Terminate the reaction by rapid vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.3% PEI).[8]

-

Wash the filters rapidly three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]

-

-

Detection and Analysis:

-

Dry the filters, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter.[9]

-

Calculate specific binding by subtracting the average NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of NMA to generate a competition curve.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[7]

-

[³⁵S]GTPγS Functional Assay

This functional assay measures G-protein activation following receptor stimulation by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Workflow Diagram:

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

Methodology:

-

Materials:

-

CB1/CB2 expressing cell membranes.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

Guanosine Diphosphate (GDP).

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

-

Assay Procedure:

-

In a 96-well plate, add the following in order: assay buffer, serial dilutions of NMA (or vehicle for basal binding), and the membrane preparation (10-20 µg protein/well).

-

Add a solution of GDP (final concentration typically 10-30 µM) to all wells.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration of 0.05-0.1 nM).[9] The total assay volume is typically 200 µL.[9]

-

For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) in separate wells.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Detection:

-

Data Analysis:

-

Subtract non-specific binding from all wells.

-

Plot the stimulated binding (as a percentage over basal) against the log concentration of NMA.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

-

cAMP Accumulation Functional Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a downstream effect of Gᵢ/Gₒ activation, by quantifying the reduction in intracellular cAMP levels.

Workflow Diagram:

Caption: Experimental workflow for a cAMP accumulation assay.

Methodology:

-

Cell Preparation:

-

Seed CHO-K1 cells stably expressing the human CB1 or CB2 receptor into 96-well plates and culture overnight.

-

On the day of the assay, replace the culture medium with stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

-

-

Assay Procedure:

-

Pre-treat the cells with varying concentrations of NMA for a short period (e.g., 10 minutes).

-

Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (B1673556) (e.g., 5 µM).

-

Incubate the plate for 30-45 minutes at room temperature or 37°C.

-

-

Detection:

-

Terminate the reaction and lyse the cells according to the detection kit manufacturer's protocol.

-

Quantify cAMP levels using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology, such as the LANCE® Ultra cAMP kit.

-

This involves adding a europium-labeled cAMP antibody and a biotinylated cAMP tracer, which compete for antibody binding.

-

-

Data Analysis:

-

Measure the TR-FRET signal using a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Plot the signal against the log concentration of NMA to obtain an inhibition curve.

-

Determine the IC₅₀ value, which represents the concentration of NMA that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.

-

Conclusion

This compound, as a close analog of anandamide, is predicted to function as an agonist at both CB1 and CB2 cannabinoid receptors. Based on SAR data from related N-alkyl compounds, it may exhibit comparable or enhanced binding affinity and functional potency compared to its parent endocannabinoid. However, a definitive pharmacological profile requires direct empirical investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize the binding affinity, potency, and efficacy of this compound and other novel cannabinoid ligands, thereby elucidating their therapeutic potential.

References

- 1. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cannabinoid receptor binding and agonist activity of amides and esters of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-Methylarachidonamide Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis and subsequent purification of N-Methylarachidonamide, a synthetic cannabinoid and an analog of the endogenous cannabinoid anandamide (B1667382). The protocols are intended for laboratory personnel with a foundational understanding of organic synthesis and chromatography techniques.

Synthesis of this compound

This compound can be synthesized through the amidation of arachidonic acid with methylamine (B109427). A common and effective method involves the use of a coupling agent to facilitate the formation of the amide bond.

Chemical Reaction

The overall reaction involves the activation of the carboxylic acid group of arachidonic acid, followed by nucleophilic attack by methylamine to form the corresponding N-methylamide.

Reaction Scheme:

Arachidonic Acid + Methylamine --(Coupling Agent)--> this compound

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol describes a common method for synthesizing this compound by first converting arachidonic acid to its more reactive acyl chloride derivative.

Materials:

-

Arachidonic acid

-

Oxalyl chloride or Thionyl chloride

-

Methylamine (solution in THF or as a gas)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous triethylamine (B128534) (TEA) or other non-nucleophilic base

-

Anhydrous diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation of Arachidonoyl Chloride:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve arachidonic acid (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess reagent in vacuo using a rotary evaporator to obtain the crude arachidonoyl chloride. It is crucial to use this intermediate immediately in the next step.

-

-

Amidation Reaction:

-

Dissolve the crude arachidonoyl chloride in anhydrous dichloromethane.

-

In a separate flask, prepare a solution of methylamine (2-3 equivalents) and triethylamine (1.5-2 equivalents) in anhydrous dichloromethane.

-

Cool the methylamine solution to 0 °C.

-

Slowly add the arachidonoyl chloride solution to the stirred methylamine solution dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Typical Yield | 60-80% | General synthetic chemistry knowledge |

| Reaction Time | 3-6 hours | General synthetic chemistry knowledge |

| Purity (crude) | 70-90% | General synthetic chemistry knowledge |

Purification of this compound

The crude this compound can be purified using chromatographic techniques to achieve high purity suitable for research and drug development applications.

Experimental Protocol: Silica (B1680970) Gel Flash Chromatography

Flash chromatography is a rapid and efficient method for purifying multi-gram quantities of this compound.

Materials:

-

Silica gel (230-400 mesh)

-

Crude this compound

-

Hexane (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Glass column for flash chromatography

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 hexane:ethyl acetate).

-

Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed, homogenous bed. Add a thin layer of sand on top of the silica bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent and carefully load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent (ethyl acetate). The optimal gradient will depend on the specific impurities present.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.

-

Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.

Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving very high purity (>98%), preparative RP-HPLC is the recommended method.

Materials:

-

Preparative RP-HPLC system with a C18 column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA, optional, as a mobile phase modifier)

-

Purified this compound from flash chromatography

Procedure:

-

Mobile Phase Preparation: Prepare two mobile phases: Mobile Phase A (e.g., water with 0.1% TFA) and Mobile Phase B (e.g., acetonitrile with 0.1% TFA).

-

Sample Preparation: Dissolve the this compound in a suitable solvent, ensuring it is fully dissolved and filtered before injection.

-

Chromatographic Conditions:

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min.

-

Detection: UV at 210-220 nm.

-

Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B. An example gradient could be: 0-5 min, 50% B; 5-25 min, 50-95% B; 25-30 min, 95% B. The exact gradient should be optimized based on analytical HPLC runs.

-

-

Fraction Collection and Product Isolation: Collect the peak corresponding to this compound. The collected fractions are then typically lyophilized or the solvent is removed under reduced pressure to yield the highly purified product.

Quantitative Data Summary

| Parameter | Value | Reference |

| Purity after Flash Chromatography | >95% | General chromatographic principles |

| Purity after RP-HPLC | >98% | General chromatographic principles |

| Typical HPLC Mobile Phase | Acetonitrile/Water Gradient | [1][2] |

| Typical TLC Eluent | Hexane/Ethyl Acetate Mixtures | [3] |

Signaling Pathways and Biological Activity

This compound, as an analog of anandamide, is expected to interact with the endocannabinoid system. Its primary targets are the cannabinoid receptors CB1 and CB2.

Cannabinoid Receptor Signaling

Activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.

Caption: this compound binding to cannabinoid receptors.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the overall workflow from starting materials to the purified product.

Caption: Workflow for this compound synthesis and purification.

References

- 1. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

Application Notes and Protocols for the Analytical Quantification of N-Methylarachidonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylarachidonamide (NMA) is an endogenous fatty acid amide belonging to the class of N-acylethanolamines (NAEs). As a structural analog of the well-characterized endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA), NMA is of significant interest in the study of the endocannabinoid system and related signaling pathways. Accurate and precise quantification of NMA in biological matrices is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting these pathways.

This document provides detailed application notes and protocols for the quantitative analysis of NMA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These methods are widely employed for the analysis of endocannabinoids and related lipids due to their high sensitivity, selectivity, and specificity.

Signaling Pathways of this compound

This compound is known to interact with cannabinoid receptors and transient receptor potential (TRP) channels, thereby modulating various downstream signaling cascades. The primary targets of NMA are the cannabinoid receptor type 1 (CB1), and likely the transient receptor potential vanilloid 1 (TRPV1) channel. A potent analog of NMA, (13S, 1'R)-dimethylanandamide (AMG315), has been shown to be a high-affinity ligand for the CB1 receptor with a Ki of 7.8 ± 1.4 nM and a potent agonist with an EC50 of 0.6 ± 0.2 nM[1]. Given that various N-acyl amides activate TRPV1 channels, it is probable that NMA also acts as an agonist at this receptor[2][3].

Activation of the G-protein coupled CB1 receptor by NMA can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. Activation of TRPV1, a non-selective cation channel, by NMA leads to an influx of calcium ions (Ca2+), which can trigger a variety of cellular responses, including neurotransmitter release and the activation of calcium-dependent enzymes.

This compound Signaling Pathways.

Analytical Techniques and Protocols

The quantification of NMA in biological samples such as brain tissue, plasma, and cell cultures requires robust and sensitive analytical methods. Below are detailed protocols for LC-MS/MS and GC-MS, which are the most common techniques for this purpose.

General Experimental Workflow

A typical workflow for the quantification of NMA from biological samples involves several key steps: sample homogenization, lipid extraction, optional derivatization (for GC-MS), chromatographic separation, and detection by mass spectrometry.

General workflow for NMA quantification.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the preferred method for the quantification of NMA due to its high sensitivity and specificity, and because it generally does not require derivatization.

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Homogenization: Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline) on ice. For plasma or cell culture media, proceed directly to extraction.

-

Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., NMA-d4) to the homogenate or liquid sample to correct for extraction efficiency and matrix effects.

-

Extraction:

-

Add two volumes of ice-cold ethyl acetate (B1210297) to the sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Collect the upper organic layer.

-

Repeat the extraction step on the aqueous layer and combine the organic extracts.

-

-

Drying and Reconstitution:

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/water, 80:20, v/v).

-

B. LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC) System:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of NMA.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic NMA.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for NMA and its internal standard must be determined by direct infusion of standards. For NMA (precursor ion [M+H]+), characteristic product ions would be monitored.

-

Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

C. Quantitative Data Summary (LC-MS/MS)

| Parameter | Typical Value Range |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.5 ng/mL[4] |

| **Linearity (R²) ** | > 0.99 |

| Linear Range | 0.1 - 100 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | 85 - 115% |

| Recovery | > 80% |

II. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is another powerful technique for the quantification of NMA. It often requires derivatization to increase the volatility and thermal stability of the analyte.

A. Sample Preparation and Derivatization

-

Extraction: Follow the same liquid-liquid extraction protocol as described for LC-MS/MS.

-

Derivatization:

-

After drying the lipid extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of NMA.

-

Evaporate the excess derivatizing agent under nitrogen and reconstitute the sample in a suitable solvent for GC-MS analysis (e.g., hexane).

-

B. GC-MS Instrumental Analysis

-

Gas Chromatography (GC) System:

-

Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) or full scan mode for qualitative analysis.

-

Monitored Ions: Select characteristic fragment ions of the derivatized NMA and its internal standard for quantification.

-

C. Quantitative Data Summary (GC-MS)

Similar to the LC-MS/MS section, the following table provides expected performance characteristics for a validated GC-MS method for NMA, based on methods for related compounds.

| Parameter | Typical Value Range |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| **Linearity (R²) ** | > 0.99[5][6] |

| Linear Range | 1 - 500 ng/mL |

| Intra-day Precision (%RSD) | < 15%[6] |

| Inter-day Precision (%RSD) | < 15%[6] |

| Accuracy (%Bias) | 85 - 115%[7] |

| Recovery | > 75% |

Conclusion

The LC-MS/MS and GC-MS methods described in these application notes provide robust and reliable approaches for the quantification of this compound in various biological matrices. Proper method validation is essential to ensure the accuracy and precision of the obtained results. The provided protocols and performance characteristics serve as a guide for researchers to establish and validate their own analytical methods for the study of this important endogenous lipid.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes: In Vitro Assays for N-Methylarachidonamide Receptor Binding

Introduction

N-Methylarachidonamide (NMA) is a synthetic derivative of anandamide (B1667382), an endogenous cannabinoid neurotransmitter. Like anandamide, NMA interacts with various components of the endocannabinoid system, making it a molecule of significant interest for researchers in pharmacology and drug development. The primary targets of NMA include the cannabinoid receptors type 1 (CB1) and type 2 (CB2), as well as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Understanding the binding affinity and functional activity of NMA at these receptors is crucial for elucidating its pharmacological profile and therapeutic potential.

This document provides detailed protocols for a suite of in vitro assays designed to characterize the interaction of NMA with its primary receptor targets. These assays are essential for determining key pharmacological parameters such as binding affinity (Ki), inhibitory concentration (IC50), and effective concentration (EC50).

Target Receptors

-

Cannabinoid Receptor 1 (CB1): Primarily expressed in the central nervous system, the CB1 receptor is a G-protein coupled receptor (GPCR) that mediates the psychoactive effects of cannabinoids. It is involved in regulating a wide range of physiological processes, including pain, appetite, and mood.

-

Cannabinoid Receptor 2 (CB2): Predominantly found in the peripheral nervous system and on immune cells, the CB2 receptor is also a GPCR. Its activation is associated with anti-inflammatory and immunomodulatory effects, making it an attractive therapeutic target for various inflammatory and neurodegenerative diseases.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel, TRPV1 is a member of the transient receptor potential family. It is activated by various stimuli, including heat, protons, and chemical compounds like capsaicin. Endocannabinoids, including anandamide and its analogs, are also known to modulate TRPV1 activity.

Data Presentation

The following tables summarize the binding affinities and functional potencies of N-arachidonoyl dopamine (B1211576) (NADA), a close structural analog of this compound, for human cannabinoid and TRPV1 receptors. Due to the limited availability of specific data for NMA, data for NADA is provided as a reference.

Table 1: Binding Affinity of N-arachidonoyl dopamine (NADA) at Human Cannabinoid Receptors (CB1)

| Compound | Receptor | Radioligand | Kᵢ (nM) | Reference |

| N-arachidonoyl dopamine (NADA) | Human CB1 | [³H]-SR141716A | 230 ± 36 | [1] |

| N-arachidonoyl dopamine (NADA) | Human CB1 | [³H]-CP55940 | 780 ± 240 | [1] |

Table 2: Functional Activity of N-arachidonoyl dopamine (NADA) at Human Cannabinoid Receptors (CB1)

| Assay | Receptor | Parameter | Value (nM) | Reference |

| Calcium Mobilization | Human CB1 | EC₅₀ | ~700 | [1] |

Table 3: Functional Activity of N-arachidonoyl dopamine (NADA) at TRPV1 Receptors

| Assay | Receptor | Parameter | Value (nM) |

| CGRP Release | Rat TRPV1 | EC₅₀ | 857 |

| Calcium Influx | Human TRPV1 | EC₅₀ | ~261 |

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor (CB1/CB2) Signaling Pathway

Caption: Gαi/o-coupled signaling pathway of CB1/CB2 receptors.

TRPV1 Receptor Signaling Pathway

Caption: TRPV1 channel activation and downstream signaling.

Experimental Protocols

Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol determines the binding affinity (Ki) of NMA for CB1 and CB2 receptors by measuring its ability to displace a known radioligand.

Materials and Reagents:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells)

-

[³H]-CP55,940 (Radioligand)

-

This compound (NMA)

-

WIN 55,212-2 (for non-specific binding determination)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Experimental Workflow:

Caption: Workflow for the competitive radioligand binding assay.

Procedure:

-

Prepare serial dilutions of NMA in Binding Buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of Binding Buffer.

-

Non-specific Binding (NSB): 50 µL of 10 µM WIN 55,212-2.

-

Competition: 50 µL of each NMA dilution.

-

-

Add 50 µL of [³H]-CP55,940 (final concentration ~0.5-1.0 nM) to all wells.

-

Add 100 µL of receptor membrane preparation (5-10 µg protein/well) to all wells to initiate the binding reaction.

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer.

-

Dry the filters and place them in scintillation vials.

-

Add 4 mL of scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of NMA to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for CB1/CB2 Receptor Functional Activity

This functional assay measures the activation of G-proteins coupled to CB1/CB2 receptors upon agonist binding. [¹]

Materials and Reagents:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

This compound (NMA)

-

CP55,940 (Control agonist)

-

GDP

-

GTPγS Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Experimental Workflow:

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Procedure:

-

Prepare serial dilutions of NMA in GTPγS Binding Buffer.

-

In a 96-well plate, add 50 µL of the appropriate solution to each well in triplicate:

-

Basal: Binding Buffer.

-

NMA Stimulation: NMA dilutions.

-

Maximal Stimulation: A saturating concentration of CP55,940.

-

-

Add 100 µL of receptor membrane preparation (10-20 µg protein/well) pre-incubated with GDP (final concentration 10 µM) to each well.

-

Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to all wells.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer.

-

Dry the filters and measure radioactivity as described for the radioligand binding assay.

-

Data Analysis: Plot the percentage of maximal stimulation against the log concentration of NMA to determine the EC50 and Emax values.

cAMP Accumulation Assay for CB1/CB2 Receptor Functional Activity

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o-coupled receptor activation.[2]

Materials and Reagents:

-

Cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells)

-

This compound (NMA)

-

IBMX (phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)

-

Cell culture medium and supplements

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 20-30 minutes at 37°C.

-

Add serial dilutions of NMA to the wells and incubate for 15 minutes at 37°C.

-

Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production and incubate for a further 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-